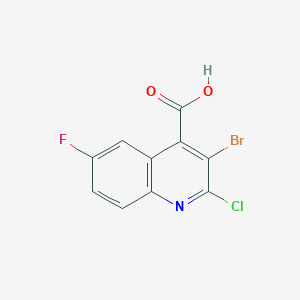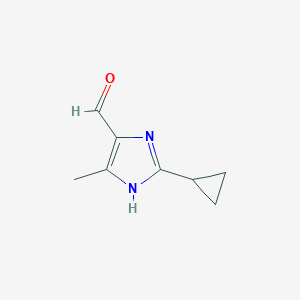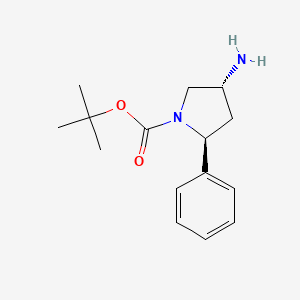
(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a phenyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrrolidine ring.
Applications De Recherche Scientifique
(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-4-amino-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 |
Clé InChI |
IYVLABARZXDRKD-OLZOCXBDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=CC=CC=C2)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


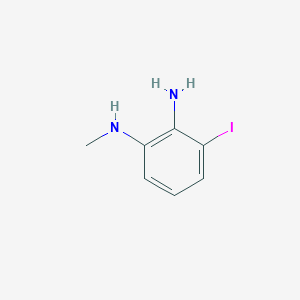
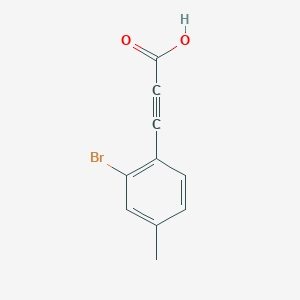
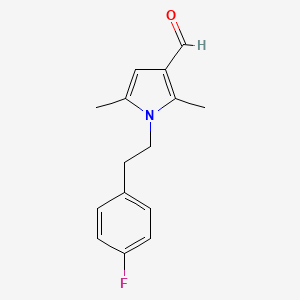
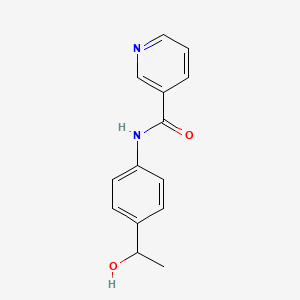
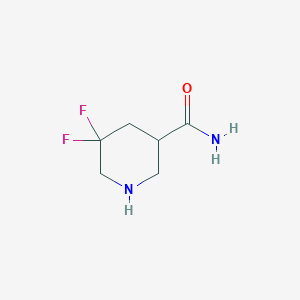

![4-Methyl-4H-pyrrolo[3,2-d]thiazole](/img/structure/B15228213.png)
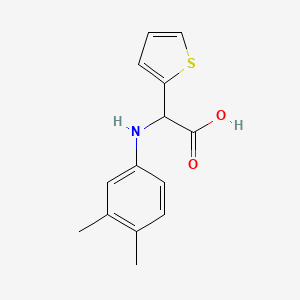
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)

